molecular formula C10H10Cl2O2 B1402366 Methyl 3,5-dichloro-2-methylphenylacetate CAS No. 1806304-71-1

Methyl 3,5-dichloro-2-methylphenylacetate

Cat. No.: B1402366
CAS No.: 1806304-71-1
M. Wt: 233.09 g/mol
InChI Key: YDKIUWMFEZQXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dichloro-2-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of phenylacetic acid and is characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-2-methylphenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichloro-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: 3,5-dichloro-2-methylphenylacetic acid.

    Reduction: 3,5-dichloro-2-methylphenylmethanol.

Scientific Research Applications

Methyl 3,5-dichloro-2-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-methylphenylacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the ester group allows it to participate in various biochemical reactions. For instance, it can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets .

Comparison with Similar Compounds

Methyl 3,5-dichloro-2-methylphenylacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 3,5-dichloro-2-methylphenylacetate is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of chlorine substituents on the aromatic ring and a methyl group adjacent to the ester functional group. The molecular formula is C10H10Cl2O2C_{10}H_{10}Cl_2O_2, and its structure can be represented as follows:

Structure C9H7Cl2OC O OCH3\text{Structure }\text{C}_9\text{H}_7\text{Cl}_2\text{O}-\text{C O OCH}_3

The chlorine atoms enhance the compound's reactivity and influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The chlorine atoms can participate in nucleophilic substitution reactions, while the ester group may undergo hydrolysis to release the corresponding acid, which can further interact with biological systems.

Key Mechanisms:

  • Electrophilic Substitution: The compound can form adducts with nucleophiles, altering biological pathways.
  • Enzyme Interaction: It may inhibit or activate specific enzymes due to its structural features, particularly in metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it can impede the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate a promising potential for this compound as an antimicrobial agent.

Enzyme Inhibition Studies

In another research study focused on enzyme inhibition, this compound was tested against various drug-metabolizing enzymes. The results showed that at concentrations above 10 µM, the compound significantly inhibited cytochrome P450 3A4 activity by approximately 70%, suggesting its potential role as a modulator of drug metabolism.

Properties

IUPAC Name

methyl 2-(3,5-dichloro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-7(4-10(13)14-2)3-8(11)5-9(6)12/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKIUWMFEZQXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-2-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-2-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dichloro-2-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dichloro-2-methylphenylacetate
Reactant of Route 5
Methyl 3,5-dichloro-2-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dichloro-2-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.